S-Benzylisothiourea hydrochloride

Catalog No.
S602921
CAS No.
538-28-3
M.F
C8H10N2S.ClH
C8H11ClN2S
M. Wt
202.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Benzylisothiourea hydrochloride

CAS Number

538-28-3

Product Name

S-Benzylisothiourea hydrochloride

IUPAC Name

benzyl carbamimidothioate;hydrochloride

Molecular Formula

C8H10N2S.ClH
C8H11ClN2S

Molecular Weight

202.71 g/mol

InChI

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H

InChI Key

WJAASTDRAAMYNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(=N)N.Cl

Synonyms

2-benzyl-2-thiopseudourea hydrochloride, U 19451A, U-19451A

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Cl

The exact mass of the compound S-Benzylisothiourea hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179799. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-Benzylisothiourea hydrochloride (CAS 538-28-3) is a stable, crystalline salt of an S-substituted isothiourea, presenting as a white to off-white powder. Its salt form confers enhanced stability and solubility in water and alcohols compared to the free base, simplifying handling, weighing, and use in various laboratory and industrial workflows. This compound is classically employed as a reagent for the identification and separation of carboxylic and sulfonic acids, with which it forms distinct, crystalline S-benzylisothiouronium salts with sharp melting points. It also serves as a key precursor in organic synthesis, particularly for constructing guanidine moieties and heterocyclic systems.

Substituting S-Benzylisothiourea hydrochloride with simpler alternatives like unsubstituted thiourea or the S-benzylisothiourea free base can lead to significant process failures and undesirable outcomes. Thiourea, lacking the S-benzyl group, possesses different nucleophilicity and two reactive amino groups, which can result in side reactions or the formation of incorrect products in heterocyclic syntheses. The free base form, while chemically similar, typically lacks the superior handling properties, stability, and aqueous solubility of the hydrochloride salt, which is critical for reproducible preparations and quantitative work, such as the derivatization of acids. The hydrochloride form is a reliable, crystalline solid, ensuring consistent quality and performance in applications where stoichiometry and purity are paramount.

Superior Handling and Processability as a Crystalline Salt for Derivatization

S-Benzylisothiourea hydrochloride is supplied as a stable, crystalline solid with a defined melting point (typically 172-174 °C or 177-179 °C for the stable form), ensuring ease of handling, weighing, and storage. This contrasts with the potential for the corresponding free base to be less stable or non-crystalline. Its high solubility in water (250 g/L at 15 °C) and methanol facilitates its use as a derivatizing agent for carboxylic and sulfonic acids, leading to the formation of highly crystalline S-benzylisothiouronium salts that possess sharp, well-defined melting points suitable for identification and purification.

Evidence DimensionPhysical Form & Melting Point
Target Compound DataCrystalline solid, M.P. 172-179 °C
Comparator Or BaselineFree base (often not isolated as a stable solid)
Quantified DifferenceNot applicable (form difference)
ConditionsStandard laboratory conditions

The stable, crystalline, and soluble nature of the hydrochloride salt ensures reproducibility and simplifies workflows in both analytical derivatization and preparative synthesis.

Precursor Suitability: Directed Reactivity in Heterocycle Synthesis vs. Thiourea

In the Hantzsch synthesis of 2-aminothiazoles, the reaction between an α-haloketone and a thiourea is a standard method. Using unsubstituted thiourea can lead to challenges in controlling N-substitution patterns in subsequent steps. S-Benzylisothiourea hydrochloride, by having one nitrogen atom effectively blocked by the sulfur-benzyl linkage, provides a masked form of thiourea. This directs the cyclization to form specific intermediates that are precursors to N-unsubstituted or selectively substituted aminothiazoles after potential debenzylation, offering a synthetic advantage over the direct use of N-substituted thioureas or unsubstituted thiourea where multiple reaction pathways may exist.

Evidence DimensionSynthetic Pathway Control
Target Compound DataProvides a mono-protected thiourea equivalent, directing cyclization.
Comparator Or BaselineThiourea (unsubstituted, two reactive NH2 groups); N-substituted thioureas (pre-functionalized).
Quantified DifferenceQualitative difference in reaction outcome and intermediate control.
ConditionsHantzsch thiazole synthesis and related cyclocondensation reactions.

For complex heterocyclic syntheses, using the S-benzyl derivative prevents unwanted side reactions and provides a strategic route to specific substitution patterns, improving yield and purity of the target molecule.

Enabling Guanidinylation with a Chemically Cleavable Protecting Group

S-Alkylisothioureas are common reagents for converting amines to guanidines. While S-methylisothiourea salts are widely used, the S-benzyl group offers a distinct advantage: it can be removed under specific, non-hydrolytic conditions such as hydrogenolysis (e.g., Pd/C) or with strong acids, which are orthogonal to many other protecting groups used in complex molecule synthesis. This allows S-benzylisothiourea hydrochloride to serve as a guanylating agent that installs a 'protected' guanidine equivalent, which can be unmasked at a later synthetic stage. This strategic advantage is not available with simple S-methyl analogs, whose cleavage is often more difficult.

Evidence DimensionProtecting Group Cleavage Options
Target Compound DataS-benzyl group cleavable by hydrogenolysis and other specific methods.
Comparator Or BaselineS-methylisothiourea (S-methyl group is generally not cleavable under mild conditions).
Quantified DifferenceQualitative difference in synthetic utility and deprotection strategy.
ConditionsMultistep organic synthesis requiring orthogonal protecting groups.

This compound is the right choice when a guanidine moiety must be introduced early in a synthesis and deprotected later without affecting other sensitive functional groups.

Workflow-Critical Derivatization of Carboxylic Acids for Identification

For analytical and quality control labs tasked with identifying unknown carboxylic or sulfonic acids, this reagent provides a reliable and straightforward method. Its high purity, stability, and solubility ensure consistent reaction with the acid's sodium salt to produce a solid derivative with a sharp, literature-comparable melting point, simplifying structural confirmation where chromatographic or spectroscopic methods are inconclusive.

Strategic Synthesis of Substituted Guanidines in Medicinal Chemistry

In multi-step syntheses of complex bioactive molecules, this compound serves as the optimal choice for introducing a guanidine group that requires subsequent manipulation. The S-benzyl group acts as a stable, cleavable protecting group, allowing chemists to perform other transformations on the molecule before revealing the basic guanidinium functionality under specific, non-destructive conditions.

Controlled Synthesis of Functionalized 2-Aminothiazoles

When the goal is to produce specific 2-aminothiazole derivatives, particularly those unsubstituted at the amino position, using S-benzylisothiourea hydrochloride as the thiourea surrogate is advantageous. It directs the cyclization pathway and prevents N-alkylation or N-arylation side products, streamlining the synthesis of key heterocyclic building blocks for pharmaceuticals and functional materials.

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

202.0331472 g/mol

Monoisotopic Mass

202.0331472 g/mol

Heavy Atom Count

12

Melting Point

173.0 °C

UNII

QJ9N8049ND

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

538-28-3

Wikipedia

S-benzylthiourea hydrochloride

General Manufacturing Information

Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types